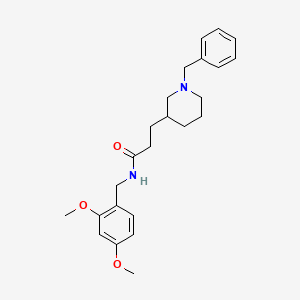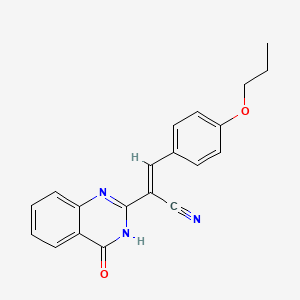![molecular formula C24H36N2O8 B5969461 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological conditions.
作用机制
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate acts as a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting glutamate transporters, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate increases the extracellular concentration of glutamate, leading to enhanced glutamate signaling. This mechanism of action makes 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate a valuable tool for studying the role of glutamate in various physiological and pathological conditions.
Biochemical and Physiological Effects
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has been shown to produce a range of biochemical and physiological effects, including increased glutamate signaling, altered synaptic plasticity, and enhanced neuronal excitability. These effects make 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate a valuable tool for studying the role of glutamate in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is its potency as a glutamate transporter inhibitor, which allows for the modulation of glutamate signaling with high precision. However, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis. Additionally, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has limited solubility in water, which can make it challenging to use in certain experimental conditions.
未来方向
There are several future directions for research involving 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate, including the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate and its potential side effects in vivo.
Conclusion
In conclusion, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is a valuable tool for studying the role of glutamate in various physiological and pathological conditions. Its potent inhibitory effect on glutamate transporters makes it a valuable tool for modulating glutamate signaling with high precision. However, its potential toxicity and limited solubility in water make it challenging to use in certain experimental conditions. Future research involving 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has the potential to provide valuable insights into the role of glutamate in neurological disorders and the development of new therapeutic strategies.
合成方法
The synthesis of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate involves several steps, including the reaction of 2,3,4-trimethoxybenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with azepane. The final step involves the formation of the oxalate salt of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate. The synthesis of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is a complex process that requires expertise in organic chemistry.
科学研究应用
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has been extensively used in scientific research to study the role of glutamate in various physiological and pathological conditions. Glutamate is the most abundant excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
azepan-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4.C2H2O4/c1-26-19-11-10-17(20(27-2)21(19)28-3)15-23-12-8-9-18(16-23)22(25)24-13-6-4-5-7-14-24;3-1(4)2(5)6/h10-11,18H,4-9,12-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFIWGNRUZFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)

![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B5969442.png)

![trans-4-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]cyclohexanol](/img/structure/B5969468.png)
![methyl 1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5969475.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5969490.png)
![3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5969492.png)